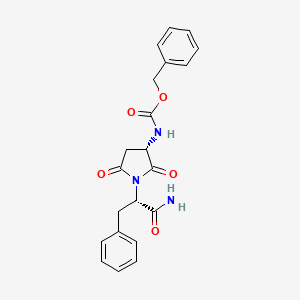
N-Benzyloxycarbonylaminosuccinylphenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyloxycarbonylaminosuccinylphenylalaninamide typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) to form N-benzyloxycarbonylphenylalanine.
Formation of Succinyl Derivative: The protected phenylalanine is then reacted with succinic anhydride to form N-benzyloxycarbonylaminosuccinylphenylalanine.
Amidation: Finally, the succinyl derivative is amidated to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-Benzyloxycarbonylaminosuccinylphenylalaninamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Carboxylic acids and amines.
Reduction: Alcohols.
Substitution: Substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: N-Benzyloxycarbonylaminosuccinylphenylalaninamide is used as a building block in the synthesis of peptides and proteins.
Bioconjugation: It is used in bioconjugation reactions to link peptides to other biomolecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Protein-Protein Interactions: It is used to study protein-protein interactions in biochemical assays.
Medicine:
Drug Development: this compound is explored for its potential therapeutic applications in drug development.
Diagnostic Tools: It is used in the development of diagnostic tools for detecting specific biomolecules.
Industry:
Biotechnology: The compound is used in biotechnological applications, including the production of recombinant proteins.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Wirkmechanismus
Molecular Targets and Pathways: N-Benzyloxycarbonylaminosuccinylphenylalaninamide exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. It can also modulate protein-protein interactions by binding to specific domains on target proteins .
Vergleich Mit ähnlichen Verbindungen
N-Benzyloxycarbonyl-L-phenylalanine: A similar compound used in peptide synthesis and enzyme inhibition.
N-Benzyloxycarbonyl-L-proline: Another related compound used in bioconjugation and enzyme inhibition.
Uniqueness: N-Benzyloxycarbonylaminosuccinylphenylalaninamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of a benzyloxycarbonyl group, succinyl moiety, and phenylalanine backbone provides versatility in synthetic and biochemical applications.
Eigenschaften
CAS-Nummer |
73537-63-0 |
|---|---|
Molekularformel |
C21H21N3O5 |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
benzyl N-[(3S)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2,5-dioxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C21H21N3O5/c22-19(26)17(11-14-7-3-1-4-8-14)24-18(25)12-16(20(24)27)23-21(28)29-13-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H2,22,26)(H,23,28)/t16-,17-/m0/s1 |
InChI-Schlüssel |
AFDYSCBKBWIECA-IRXDYDNUSA-N |
Isomerische SMILES |
C1[C@@H](C(=O)N(C1=O)[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1C(C(=O)N(C1=O)C(CC2=CC=CC=C2)C(=O)N)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



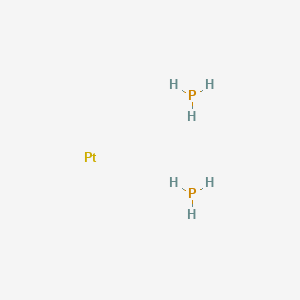
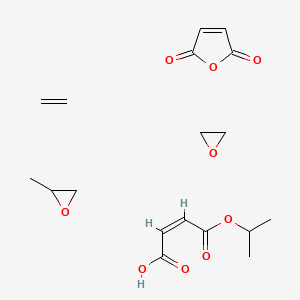
![N-[3-(Bis{2-[(prop-2-en-1-yl)oxy]ethyl}amino)-4-methoxyphenyl]acetamide](/img/structure/B14447693.png)
![2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid](/img/structure/B14447706.png)
![2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14447710.png)
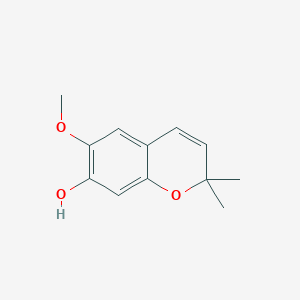
![N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide](/img/structure/B14447718.png)
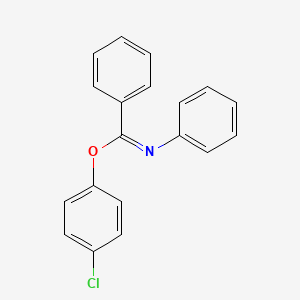
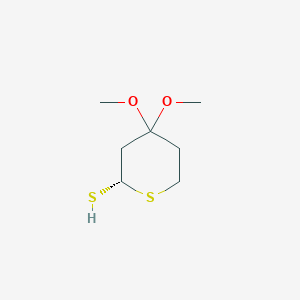
![2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one](/img/structure/B14447731.png)
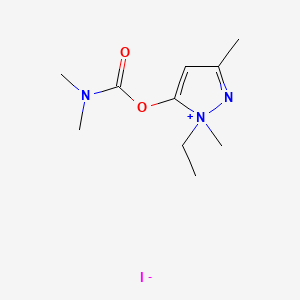
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol](/img/structure/B14447757.png)
![N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14447764.png)
